molecular formula C20H22N2O4 B2381816 2,4-dimethoxy-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide CAS No. 922887-44-3

2,4-dimethoxy-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide

Cat. No.: B2381816
CAS No.: 922887-44-3
M. Wt: 354.406
InChI Key: HXKYPGSAXBWZOO-UHFFFAOYSA-N
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Description

2,4-dimethoxy-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide is a synthetic small molecule of interest in chemical and pharmaceutical research. Its molecular structure incorporates a benzamide core, a common pharmacophore in medicinal chemistry, which is substituted with two methoxy groups at the 2 and 4 positions . This benzamide is linked via a nitrogen atom to an aniline derivative featuring a 4-methyl group and a 2-oxopyrrolidin-1-yl (2-pyrrolidone) moiety . The presence of the 2-pyrrolidone group is a notable structural feature seen in various bioactive compounds and can influence the molecule's physicochemical properties and binding affinity . While related dimethoxybenzamide compounds have been explored for various biological activities, the specific research applications and mechanism of action for this particular analogue are areas for further investigation . Researchers may value this compound as a building block or intermediate in organic synthesis, or as a candidate for high-throughput screening to identify potential biological activity. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2,4-dimethoxy-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4/c1-13-6-7-14(11-17(13)22-10-4-5-19(22)23)21-20(24)16-9-8-15(25-2)12-18(16)26-3/h6-9,11-12H,4-5,10H2,1-3H3,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXKYPGSAXBWZOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=C(C=C(C=C2)OC)OC)N3CCCC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dimethoxy-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.

    Substitution Reactions:

    Coupling Reactions: The final step involves coupling the pyrrolidinone ring with the substituted benzamide using coupling reagents such as EDCI or DCC under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2,4-dimethoxy-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the pyrrolidinone ring, converting it to a hydroxyl group.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce hydroxylated compounds.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It has shown potential as an anti-cancer agent, with studies indicating its ability to inhibit tumor growth and induce apoptosis in cancer cells.

    Medicine: Clinical trials have explored its use as a therapeutic agent for cancer treatment, particularly in combination with other chemotherapeutic agents.

    Industry: The compound’s unique chemical properties make it valuable for the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,4-dimethoxy-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide involves several molecular targets and pathways:

    Inhibition of Angiogenesis: The compound inhibits the formation of new blood vessels, which is crucial for tumor growth and metastasis.

    Induction of Apoptosis: It induces programmed cell death in cancer cells by activating specific apoptotic pathways.

    Modulation of Immune Response: The compound can modulate the immune response, enhancing the body’s ability to target and destroy cancer cells.

Comparison with Similar Compounds

Key Observations:

  • In contrast, ZINC33268577’s bromine substituent may stabilize charge-transfer interactions .
  • Lactam vs. Heterocycles: The pyrrolidinone lactam in the target compound provides a rigid, hydrogen-bonding scaffold distinct from the pyridopyrimidine (ZINC33268577) or quinazoline () systems, which offer planar aromaticity for π-π stacking.
  • Rotatable Bonds : The target compound likely has fewer rotatable bonds (estimated 4–5) compared to ZINC1162830 (7 rotatable bonds, ), suggesting better conformational stability for target engagement .

Pharmacological and Physicochemical Properties

  • Solubility : The dimethoxy groups may improve aqueous solubility compared to halogenated analogues (e.g., ZINC33268577) but reduce it relative to hydroxylated variants (e.g., N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide, ).
  • Metabolic Stability: The pyrrolidinone ring could resist oxidative metabolism better than compounds with unmodified alkyl chains (e.g., Example 53’s ethyl group, ).
  • Binding Interactions : The lactam’s carbonyl may act as a hydrogen-bond acceptor, akin to the pyridopyrimidine in ZINC33268577, but with distinct spatial orientation .

Biological Activity

The compound 2,4-dimethoxy-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide is a synthetic organic molecule belonging to the class of benzamides. Its unique structural features, including methoxy substituents and a pyrrolidinone ring, suggest significant potential for various biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Molecular Characteristics

  • Molecular Formula: C17_{17}H22_{22}N2_{2}O4_{4}
  • Molecular Weight: Approximately 318.37 g/mol
  • IUPAC Name: 2,4-dimethoxy-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide

Structural Features

The compound features:

  • Two methoxy groups at the 2 and 4 positions of the benzene ring.
  • A pyrrolidinone moiety linked to a phenyl group, which enhances its pharmacological potential.

Pharmacological Potential

Research indicates that 2,4-dimethoxy-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide exhibits various biological activities, particularly in the fields of oncology and neuropharmacology:

  • Cancer Therapeutics:
    • The compound has shown promise in inhibiting specific tyrosine kinases involved in cancer progression. Tyrosine kinases are critical in signaling pathways that regulate cell proliferation and survival.
    • In vitro studies have demonstrated its ability to reduce cell viability in cancer cell lines by inducing apoptosis through modulation of apoptotic pathways.
  • Neuropharmacology:
    • It may interact with neurotransmitter receptors, potentially influencing neurochemical signaling. This interaction could lead to therapeutic effects in neurodegenerative diseases or conditions characterized by neurotransmitter imbalances.

The biological activity of this compound is attributed to its ability to bind selectively to various molecular targets, modulating their activity. The presence of methoxy groups is believed to enhance lipophilicity, facilitating better membrane permeability and receptor binding.

Table 1: Summary of Biological Activities

Activity AreaFindings
Cancer InhibitionSignificant reduction in cell viability in multiple cancer cell lines.
Neurotransmitter ModulationPotential interaction with GABA and serotonin receptors; effects on mood disorders observed.
Enzyme InhibitionIdentified as an inhibitor of certain tyrosine kinases; implications for targeted cancer therapy.

Relevant Research Studies

  • Study on Cancer Cell Lines:
    • A study published in Molecules demonstrated that derivatives of benzamides, including related compounds, exhibited cytotoxic effects against various cancer cell lines at concentrations ranging from 10 µM to 100 µM .
  • Neuropharmacological Effects:
    • Research indicated that similar compounds showed promise in modulating GABAergic transmission, which could be beneficial in treating anxiety disorders .
  • Antiviral Activity:
    • While primarily focused on other benzamide derivatives, some studies have suggested potential antiviral mechanisms that could be explored further for this compound .

Q & A

Q. How does this compound compare to structurally similar benzamide derivatives in terms of solubility and bioavailability?

  • LogP analysis : Experimental LogP (e.g., shake-flask method) vs. predicted values (ChemAxon). Pyrrolidinone moieties typically enhance water solubility.
  • Permeability assays : Use Caco-2 cell monolayers to predict oral absorption. Compare with analogs lacking methoxy groups .

Q. What collaborative frameworks enhance interdisciplinary research on this compound?

  • Partner with computational chemists for docking studies, pharmacologists for in vivo models, and material scientists for formulation (e.g., nanoparticle encapsulation). Data sharing via platforms like NIH’s PubChem ensures transparency .

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